molecular formula C15H19ClN2O B2363654 1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one CAS No. 2188733-94-8

1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one

Cat. No. B2363654
CAS RN: 2188733-94-8
M. Wt: 278.78
InChI Key: HMBBZPVVQKRLDS-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a type of chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Synthesis Analysis

Chalcones can be synthesized via Claisen-Schmidt condensation between various substituted acetophenone and benzaldehyde using 20% cold alcoholic KOH as a catalyst .


Molecular Structure Analysis

The molecular structure of chalcone derivatives can be determined by various spectroscopic techniques such as IR, HR-MS, and 1 H NMR . The three-dimensional structure can be obtained by single-crystal XRD .


Chemical Reactions Analysis

Chalcones have many delocalized π-electrons attached to donor and acceptor groups, which provide easy charge transfer for first-order polarizability to nonlinear optical (NLO) applications . This transfer of charge carriers through donor and acceptor groups may also provide a strong interaction between molecules, leading to modification in structure and large NLO coefficients .


Physical And Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives can be determined by various techniques. For example, the excitation energy can be calculated at the TD/B3LYP/6-31G level . The HOMO-LUMO gap and electrostatic potential maps can also be determined .

Mechanism of Action

The mechanism of action of chalcone derivatives can vary depending on their biological activity. For example, some indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors .

Safety and Hazards

The safety and hazards of chalcone derivatives can vary depending on their specific structure and properties. It’s important to refer to the specific Material Safety Data Sheet (MSDS) for each compound .

Future Directions

Chalcone derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They could be applied in optoelectronic device fabrications .

properties

IUPAC Name

1-[4-(4-chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-4-14(19)18-10-9-17(11-15(18,2)3)13-7-5-12(16)6-8-13/h4-8H,1,9-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBBZPVVQKRLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)C=C)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one

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